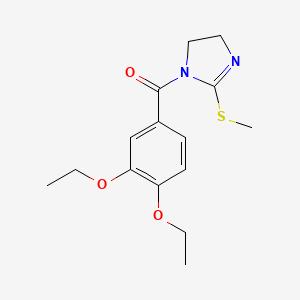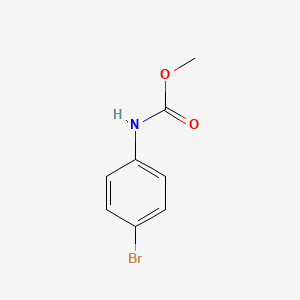
2,2-ジフルオロ-2-(1-メチル-1H-1,3-ベンゾジアゾール-2-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid is a synthetic organic compound with the molecular formula C10H8F2N2O2 It is characterized by the presence of a difluoromethyl group attached to a benzodiazole ring, which is further substituted with a methyl group
科学的研究の応用
2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid typically involves the introduction of the difluoromethyl group to a pre-formed benzodiazole ring. One common method involves the reaction of 1-methyl-1H-benzodiazole with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated amines or alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
作用機序
The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
2,2-difluoro-2-(1H-1,3-benzodiazol-2-yl)acetic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2,2-difluoro-2-(1-methyl-1H-indazol-2-yl)acetic acid: Contains an indazole ring instead of a benzodiazole ring, which can lead to different biological properties.
2,2-difluoro-2-(1-methyl-1H-1,3-benzothiazol-2-yl)acetic acid: Contains a benzothiazole ring, which may confer different chemical and biological characteristics.
Uniqueness
The presence of the difluoromethyl group and the specific substitution pattern on the benzodiazole ring make 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid unique. These structural features can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
2,2-difluoro-2-(1-methylbenzimidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-7-5-3-2-4-6(7)13-8(14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHCZBNFPGQOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2528110.png)



![1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2528114.png)
![N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide](/img/structure/B2528116.png)



